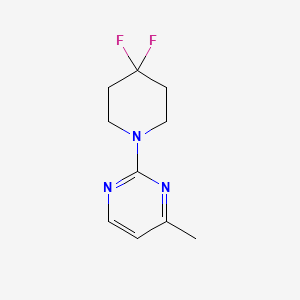

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

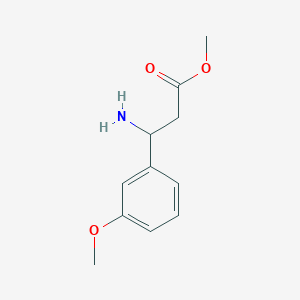

The compound “2-(4,4-Difluoropiperidin-1-yl)acetic acid” has a molecular weight of 179.17 . Another related compound, “2-(4,4-Difluoropiperidin-1-yl)ethanol”, has a molecular weight of 165.18 .

Molecular Structure Analysis

The InChI code for “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . For “2-(4,4-Difluoropiperidin-1-yl)ethanol”, the InChI code is 1S/C7H13F2NO/c8-7(9)1-3-10(4-2-7)5-6-11/h11H,1-6H2 .Physical And Chemical Properties Analysis

The physical form of “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is solid , while “2-(4,4-Difluoropiperidin-1-yl)ethanol” is a liquid .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Organic Synthesis

Synthesis and Reactivity

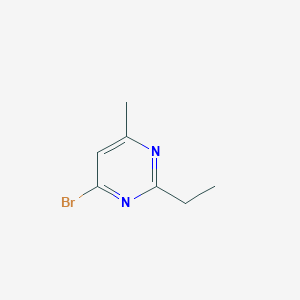

The synthesis of fluoropyrimidines and their derivatives, including those related to 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine, involves the reaction of aromatic or heterocyclic amines with perfluorinated compounds to yield high yields of fused pyridines, ketenimines, or enamines. This demonstrates the compound's role in facilitating the formation of structurally diverse heterocycles, critical for pharmaceutical and materials science applications (Flowers et al., 1974).

Fluorination Techniques

Research into the direct fluorination of 2-aminopyrimidines, possibly including derivatives of 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine, has shown that the presence of Ag(I) is crucial for chemoselective fluorination processes. This insight is valuable for the development of novel synthetic routes in medicinal chemistry and the study of fluorinated compounds (Wang et al., 2017).

Medicinal Chemistry and Drug Discovery

Anticancer Agents

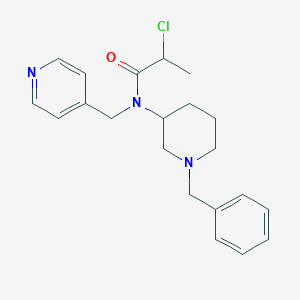

A class of compounds including triazolopyrimidines, potentially related to the structural motif of 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine, has been identified as having a unique mechanism of action against cancer cells. These compounds promote tubulin polymerization in vitro without competing with paclitaxel, demonstrating a novel approach to targeting microtubule dynamics in cancer therapy (Zhang et al., 2007).

Antifungal Agents

In the development of antifungal agents, the synthesis of voriconazole, a broad-spectrum triazole antifungal, involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. This highlights the importance of fluoropyrimidine derivatives, such as those related to 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine, in creating effective treatments for fungal infections (Butters et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

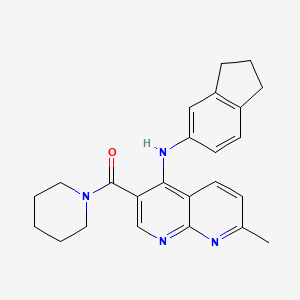

2-(4,4-difluoropiperidin-1-yl)-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c1-8-2-5-13-9(14-8)15-6-3-10(11,12)4-7-15/h2,5H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGCDDDBYCXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)

![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)

methanone](/img/structure/B2976749.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)